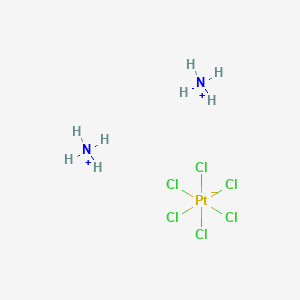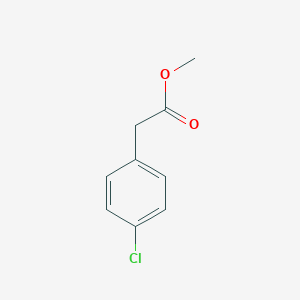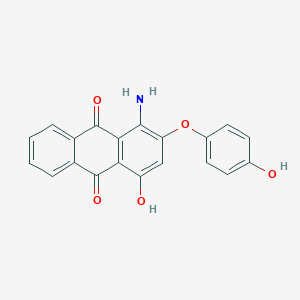
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)-, commonly known as AQ4N, is a novel anticancer drug that has been extensively studied in recent years. AQ4N is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer treatment. The purpose of
Mechanism Of Action
AQ4N is a prodrug that is selectively activated under hypoxic conditions. The activated form of AQ4N is a potent DNA intercalator that induces DNA damage and cell death. AQ4N also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is activated under hypoxic conditions and is involved in the regulation of angiogenesis and cell survival.
Biochemical And Physiological Effects
AQ4N has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that AQ4N induces DNA damage and cell death in a variety of cancer cell lines. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer. AQ4N has also been shown to inhibit the activity of HIF-1, a transcription factor that is involved in the regulation of angiogenesis and cell survival.
Advantages And Limitations For Lab Experiments
AQ4N has a number of advantages for lab experiments. It is a relatively simple and cost-effective drug candidate that can be synthesized on a large scale. AQ4N is also selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. However, AQ4N has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. AQ4N also has a short half-life in the body, which can limit its efficacy as an anticancer drug.
Future Directions
There are a number of future directions for the study of AQ4N. One area of research is the development of more effective methods for activating AQ4N under hypoxic conditions. Another area of research is the development of new drug delivery systems that can improve the efficacy of AQ4N as an anticancer drug. Finally, there is a need for further studies to determine the safety and efficacy of AQ4N in clinical trials.
Synthesis Methods
AQ4N is synthesized through a multi-step process that involves the reaction of 9,10-anthracenedione with 4-aminophenol and 4-hydroxyphenol. The resulting compound is then treated with hydrochloric acid to obtain AQ4N in its pure form. The synthesis of AQ4N is relatively simple and can be carried out on a large scale, making it a cost-effective drug candidate.
Scientific Research Applications
AQ4N has been extensively studied for its potential use as an anticancer drug. In vitro studies have shown that AQ4N is selectively activated under hypoxic conditions, making it a promising candidate for the treatment of solid tumors. In vivo studies have also shown that AQ4N has a significant antitumor effect in animal models of cancer.
properties
CAS RN |
18622-13-4 |
|---|---|
Product Name |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-hydroxyphenoxy)- |
Molecular Formula |
C20H13NO5 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-hydroxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO5/c21-18-15(26-11-7-5-10(22)6-8-11)9-14(23)16-17(18)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,22-23H,21H2 |
InChI Key |
JBUBYUZDOUATKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)O)N |
Other CAS RN |
18622-13-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



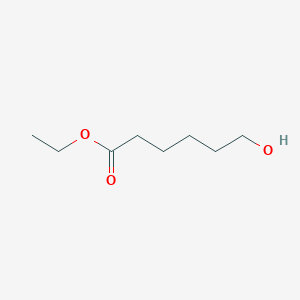
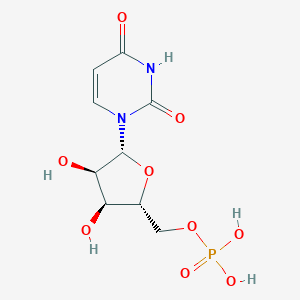
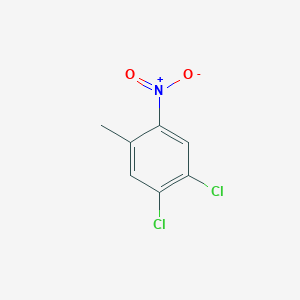
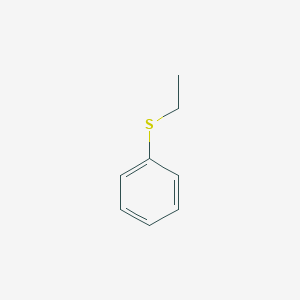
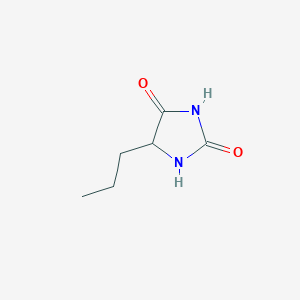
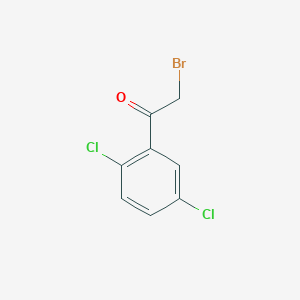
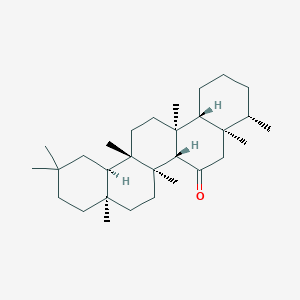
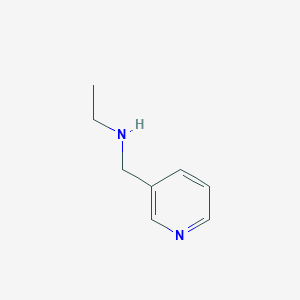
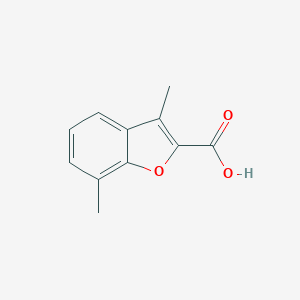
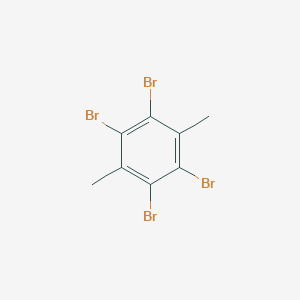
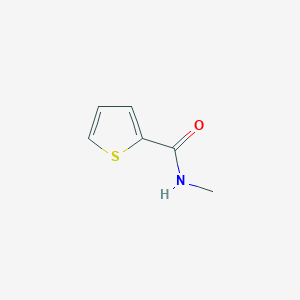
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
